17-azidoheptadecanoic acid
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Overview
Description
17-Azidoheptadecanoic acid is a fatty acid azide with the molecular formula C₁₇H₃₃N₃O₂ and a molecular weight of 311.47 g/mol . This compound is characterized by the presence of an azide group (-N₃) attached to the seventeenth carbon of the heptadecanoic acid chain. It is a white to off-white solid at room temperature .
Preparation Methods
One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry.” This reaction involves the use of copper catalysts to facilitate the addition of the azide group to an alkyne precursor .
In an industrial setting, the production of 17-azidoheptadecanoic acid may involve the following steps:
Synthesis of Heptadecanoic Acid Precursor: The starting material, heptadecanoic acid, is synthesized through the hydrogenation of heptadecenoic acid.
Introduction of Azide Group: The azide group is introduced through a nucleophilic substitution reaction, where the hydroxyl group of the heptadecanoic acid is replaced by an azide group using sodium azide (NaN₃) in the presence of a suitable solvent and catalyst.
Chemical Reactions Analysis
17-Azidoheptadecanoic acid undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group readily participates in copper-catalyzed click chemistry reactions with alkynes, DBCO (dibenzocyclooctyne), and BCN (bicyclo[6.1.0]nonyne) to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst.
Substitution Reactions: The azide group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions include triazoles, amines, and various substituted derivatives of heptadecanoic acid.
Scientific Research Applications
17-Azidoheptadecanoic acid has a wide range of applications in scientific research, including:
Protein Modification: It is used in the modification of proteins through click chemistry reactions, enabling the attachment of various functional groups to proteins for studying their structure and function.
Chemical Biology: The compound is utilized in chemical biology for the synthesis of complex molecules and the study of biological processes at the molecular level.
Mechanism of Action
The mechanism of action of 17-azidoheptadecanoic acid primarily involves its ability to undergo click chemistry reactions. The azide group acts as a reactive site that can form stable triazole linkages with alkynes in the presence of copper catalysts. This property is exploited in various applications, such as protein modification and bioconjugation .
The molecular targets and pathways involved in its action include:
Protein Targets: The compound can modify proteins by attaching functional groups to specific amino acid residues, thereby altering their activity and interactions.
Cellular Pathways: In drug delivery applications, the compound can be used to target specific cellular pathways by delivering therapeutic agents to desired locations within the cell.
Comparison with Similar Compounds
17-Azidoheptadecanoic acid is unique due to its specific structure and reactivity. Similar compounds include other fatty acid azides, such as:
16-Azidohexadecanoic Acid: Similar in structure but with the azide group attached to the sixteenth carbon.
18-Azidooctadecanoic Acid: Similar in structure but with the azide group attached to the eighteenth carbon.
Azidostearic Acid: A fatty acid azide with the azide group attached to the stearic acid chain.
These compounds share similar reactivity in click chemistry reactions but differ in their chain length and the position of the azide group, which can influence their physical properties and applications.
Properties
CAS No. |
1841512-95-5 |
---|---|
Molecular Formula |
C17H33N3O2 |
Molecular Weight |
311.5 |
Purity |
95 |
Origin of Product |
United States |
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